N2-phenyl-1H-benzo[d]imidazole-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-phenyl-1H-benzo[d]imidazole-2,7-diamine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-phenyl-1H-benzo[d]imidazole-2,7-diamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N2-phenyl-1H-benzo[d]imidazole-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
N2-phenyl-1H-benzo[d]imidazole-2,7-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-phenyl-1H-benzo[d]imidazole-2,7-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased glucose levels in diabetic models .
Comparison with Similar Compounds
1H-benzo[d]imidazole-2-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyl-substituted imidazoles: These compounds have phenyl groups attached to the imidazole ring, similar to N2-phenyl-1H-benzo[d]imidazole-2,7-diamine.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-N-phenyl-1H-benzimidazole-2,4-diamine |
InChI |
InChI=1S/C13H12N4/c14-10-7-4-8-11-12(10)17-13(16-11)15-9-5-2-1-3-6-9/h1-8H,14H2,(H2,15,16,17) |
InChI Key |
SWCWWVGHKOYCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=CC=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.